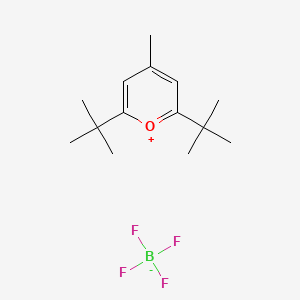

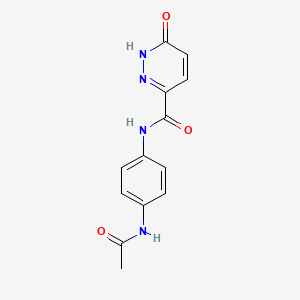

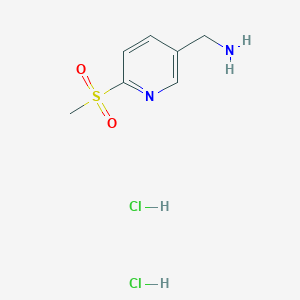

![molecular formula C11H17Cl2FN2O B2965937 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride CAS No. 2378502-20-4](/img/structure/B2965937.png)

1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride is a chemical compound that has been recently studied for its potential applications in scientific research. This compound is a cyclopentan-1-amine derivative with a fluoropyridine group attached to it. The synthesis method of this compound is complex and requires specialized knowledge and equipment.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research has shown that pyridonecarboxylic acids, related to the chemical structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine, are significant as antibacterial agents. Egawa et al. (1984) discussed the synthesis and antibacterial activity of various compounds with substituted cyclic amino groups, highlighting their potential in antibacterial screenings and further biological study (Egawa et al., 1984).

Nickel-Catalyzed Coupling

The compound's structure suggests its potential in nickel-catalyzed coupling reactions. Zhu and Wang (2013) demonstrated the effectiveness of nickel catalysts in coupling fluoroarenes with amines, indicating the relevance of such structures in synthetic chemistry (Zhu & Wang, 2013).

Synthesis of Derivatives

Anderson et al. (1988) reported the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which bear structural similarities to the compound . This research highlights the versatility in synthesizing structurally related compounds for various applications (Anderson et al., 1988).

Antitumor Agents

Compounds with a similar structure have been investigated for their antitumor properties. Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of naphthyridine derivatives, emphasizing their potential as antitumor agents (Tsuzuki et al., 2004).

Thermal and Acid-Catalyzed Rearrangements

Research by Faragher and Gilchrist (1979) on the thermal and acid-catalysed rearrangements of dihydro-oxazines suggests potential applications of the compound in these reactions, given its structural resemblance to the substances studied (Faragher & Gilchrist, 1979).

Mild and Metal-Free Oxy- and Amino-Fluorination

The compound's structure indicates its potential use in mild and metal-free oxy- and amino-fluorination processes. Parmar and Rueping (2014) developed a strategy for the electrophilic cyclisation of benzylic alcohols and amines, resulting in fluorinated heterocycles, which could be relevant for the compound (Parmar & Rueping, 2014).

Synthesis of Fluorinated Heterocycles

The structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine suggests its utility in the synthesis of fluorinated heterocycles. Wu et al. (2017) detailed the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significance of similar compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

Eigenschaften

IUPAC Name |

1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.2ClH/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11;;/h3-4,7H,1-2,5-6,8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBWMQJJYAFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(COC2=C(C=CC=N2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

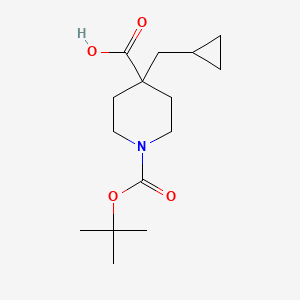

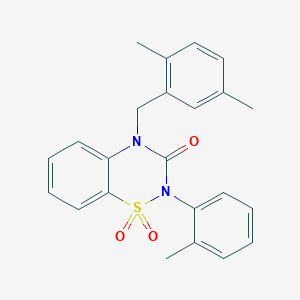

![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)

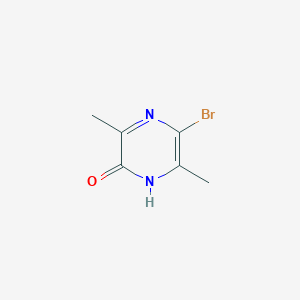

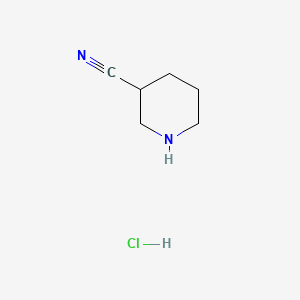

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)

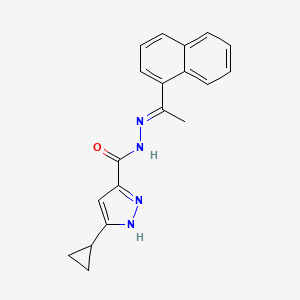

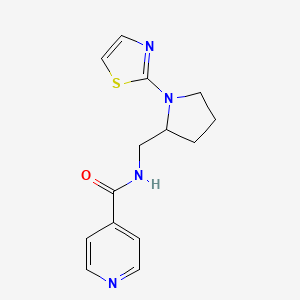

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)